molecular formula C16H25NO5S B12689634 Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate CAS No. 40820-77-7

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate

Cat. No.: B12689634
CAS No.: 40820-77-7
M. Wt: 343.4 g/mol
InChI Key: KCWJQYMVIPERDS-UHFFFAOYSA-M
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Description

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is a cationic surfactant belonging to the quaternary ammonium salt category. It is known for its excellent antistatic, film-forming, and dispersing properties. This compound is used in various industrial applications due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate typically involves the reaction of methacrylic acid with trimethylamine and ethylene oxide, followed by the addition of toluene-p-sulphonic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through crystallization or distillation. The final product is obtained as a solid or liquid, depending on the specific production process .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate has a wide range of scientific research applications:

    Chemistry: Used as a monomer in polymerization reactions to create various polymers with unique properties.

    Biology: Employed in the study of cell membranes and as a transfection agent in genetic research.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of antistatic coatings, adhesives, and emulsifiers.

Mechanism of Action

The mechanism of action of Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate involves its interaction with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged sites on cell membranes, altering their permeability and function. This interaction can affect various cellular processes, including ion transport and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • Methacryloyloxyethyltrimethylammonium chloride
  • Methacryloyloxyethyltrimethylammonium bromide
  • Methacryloyloxyethyltrimethylammonium sulfate

Uniqueness

Trimethyl(2-((methacryloyl)oxy)ethyl)ammonium toluene-p-sulphonate is unique due to its specific combination of methacryloyl and toluene-p-sulphonate groups. This combination imparts distinct properties, such as enhanced stability and solubility in water, making it more effective in certain applications compared to its counterparts .

Properties

CAS No.

40820-77-7

Molecular Formula

C16H25NO5S

Molecular Weight

343.4 g/mol

IUPAC Name

4-methylbenzenesulfonate;trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium

InChI

InChI=1S/C9H18NO2.C7H8O3S/c1-8(2)9(11)12-7-6-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h1,6-7H2,2-5H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

KCWJQYMVIPERDS-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(=C)C(=O)OCC[N+](C)(C)C

Related CAS

33611-56-2 (Parent)

Origin of Product

United States

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